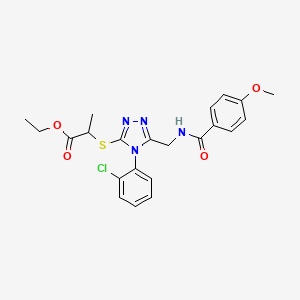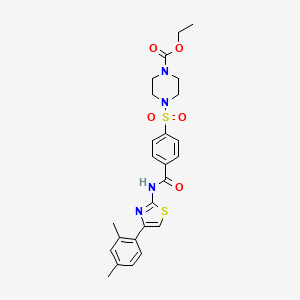
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-(3-(trifluoromethyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a useful research compound. Its molecular formula is C21H19F3N4O3 and its molecular weight is 432.403. The purity is usually 95%.
BenchChem offers high-quality N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-(3-(trifluoromethyl)phenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-(3-(trifluoromethyl)phenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharma Market Reflection by Patents
In the study titled "The Pharma Market as Reflected by Patents," pyridazino compounds, closely related to the queried compound, were found to have a wide range of activities including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic (Habernickel, 2002).
Novel Class of Pyridazin-3-one Derivatives
Another research, "Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives," established a synthesis route for a novel class of pyridazin-3-one derivatives, which can have various applications in creating fused azines (Ibrahim & Behbehani, 2014).
Substituted Pyridazin-6(1H)-one Synthesis
The study "Synthese neuartig substituierter Pyridazin-6(1H)-one" explored the synthesis of substituted pyridazin-6(1H)-ones, which is relevant due to the structural similarity with the queried compound (Gewald et al., 1995).
Cardiotonic Activity of Dihydropyridazinone
In "Dihydropyridazinone cardiotonics: the discovery and inotropic activity," researchers discovered potent positive inotropes in dogs, highlighting the potential of pyridazine derivatives in cardiotonic applications (Robertson et al., 1986).
Pyrrolidin-2-ones Synthesis
A study titled "A convenient approach to diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones" investigated the synthesis of pyrrolidin-2-ones, showing the versatility of similar compounds in synthesizing biologically active amino acids (Galeazzi et al., 1996).
Antinociceptive Activity of Pyridazinone Derivatives
The study "Studies on Some 3(2H)‐Pyridazinone Derivatives with Antinociceptive Activity" synthesized new pyridazinone derivatives and evaluated their antinociceptive activity, indicating their potential in pain management (Doğruer et al., 2000).
Histamine H3 Receptor Inverse Agonist
The research "Discovery and characterization of 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one" identified a potent selective histamine H3 receptor inverse agonist, suggesting therapeutic potential for attentional and cognitive disorders (Hudkins et al., 2011).
Synthesis of Pyridazine Derivatives
In "Synthesis and antimicrobial activity of some new pyrimidinone and oxazinone derivatives," pyridines and pyrimidinones with antimicrobial properties were synthesized, demonstrating the relevance of pyridazine derivatives in developing new antimicrobial agents (Hossan et al., 2012).
Propiedades
IUPAC Name |
N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3/c22-21(23,24)16-3-1-4-17(13-16)31-14-19(29)26-9-2-12-28-20(30)6-5-18(27-28)15-7-10-25-11-8-15/h1,3-8,10-11,13H,2,9,12,14H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQHFQVSRJJQBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopentyl-1-[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2612268.png)
![(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(m-tolyl)methanone](/img/structure/B2612269.png)
![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3,3-diphenylpropan-1-one](/img/structure/B2612270.png)
![[(2R)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B2612272.png)
![4-[4-Methoxy-3-(1-methylpyrazol-3-yl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2612277.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2612281.png)

C(F)(F)F)(CCCC)CCCC](/img/structure/B2612285.png)
![2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2612286.png)
![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2612288.png)
